N-(sec-butyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Description
N-(sec-butyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Several studies have focused on derivatives similar to the mentioned compound, exploring their antitumor activities. For instance, a study on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad spectrum antitumor activity with significant potency compared to the control, 5-FU. These compounds showed selective activities toward various cancer cell lines, indicating the potential for targeted cancer therapy applications (Ibrahim A. Al-Suwaidan et al., 2016).
Synthesis Methodologies
Research on efficient synthesis methods for related compounds includes a high-yielding cyclisation process to produce (±)-crispine A from a similar acetamide compound, highlighting the chemical's versatility in synthetic organic chemistry (F. King, 2007).
Molecular Docking Studies
Molecular docking studies have been utilized to explore the binding affinities and interactions of similar compounds with biological targets. For example, a comprehensive structural and vibrational study of a related quinazolinone compound, including molecular docking results, suggested inhibitory activity against the BRCA2 complex, indicating potential applications in drug development for breast cancer treatment (A. El-Azab et al., 2016).
Properties
IUPAC Name |
N-butan-2-yl-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-5-14(2)23-20(26)13-24-19-9-7-6-8-18(19)21(27)25(22(24)28)15-10-16(29-3)12-17(11-15)30-4/h6-12,14H,5,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMZKXLEEHKZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.